Calcium urea sulfate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

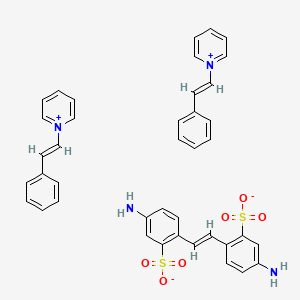

Calcium urea sulfate is a chemical compound formed by the combination of calcium sulfate and urea. It is known for its unique properties and applications, particularly in the field of agriculture as a slow-release fertilizer. The compound is characterized by its ability to provide essential nutrients to plants over an extended period, making it highly valuable in various agricultural practices.

准备方法

Synthetic Routes and Reaction Conditions

Calcium urea sulfate can be synthesized through various methods. One common method involves the reaction between calcium sulfate dihydrate and urea in the presence of water. The reaction can be represented as follows: [ \text{CaSO}_4 \cdot 2\text{H}_2\text{O} + 4\text{CO(NH}_2\text{)}_2 \rightarrow \text{CaSO}_4 \cdot 4\text{CO(NH}_2\text{)}_2 + 2\text{H}_2\text{O} ] This reaction typically occurs at room temperature and requires thorough mixing of the reactants to ensure complete conversion.

Industrial Production Methods

In industrial settings, this compound is produced by mixing calcium sulfate and urea in a controlled environment. The mixture is then subjected to grinding, compacting, and mixing in the presence of water to form the desired adduct. The process ensures high conversion rates and yields a product with consistent quality .

化学反应分析

Types of Reactions

Calcium urea sulfate undergoes various chemical reactions, including:

Hydrolysis: The compound can hydrolyze in the presence of water, releasing urea and calcium sulfate.

Decomposition: Upon heating, this compound decomposes to release ammonia, carbon dioxide, and calcium sulfate.

Complex Formation: It can form complexes with other chemical species, enhancing its stability and functionality.

Common Reagents and Conditions

Water: Acts as a medium for hydrolysis and facilitates the formation of the adduct.

Heat: Applied to induce decomposition and release gaseous products.

Major Products Formed

Ammonia: Released during decomposition.

Carbon Dioxide: Another product of decomposition.

Calcium Sulfate: Remains as a solid residue after decomposition.

科学研究应用

Calcium urea sulfate has a wide range of applications in scientific research:

Agriculture: Used as a slow-release fertilizer to provide essential nutrients to plants over an extended period.

Soil Improvement: Enhances soil properties and promotes plant growth by providing a steady supply of nitrogen and calcium.

Environmental Protection: Reduces nitrogen loss and minimizes environmental pollution by controlling the release of urea.

Bioremediation: Utilized in the remediation of contaminated soils by promoting the precipitation of calcium carbonate.

作用机制

The mechanism of action of calcium urea sulfate involves the gradual hydrolysis of urea, releasing ammonia and carbon dioxide. The released ammonia is then utilized by plants as a nitrogen source, while calcium sulfate provides calcium, which is essential for various physiological processes in plants. The controlled release of nutrients ensures sustained plant growth and minimizes nutrient loss .

相似化合物的比较

Similar Compounds

Thiourea: Similar to urea but contains sulfur instead of oxygen.

Calcium Carbonate: Another calcium-containing compound used in agriculture and industry for soil improvement and as a pH regulator.

Uniqueness

Calcium urea sulfate is unique due to its ability to provide both nitrogen and calcium in a controlled manner. Unlike other fertilizers, it offers a slow-release mechanism, reducing the frequency of application and minimizing environmental impact. Its dual nutrient provision makes it highly effective in promoting plant growth and improving soil health .

属性

CAS 编号 |

60513-24-8 |

|---|---|

分子式 |

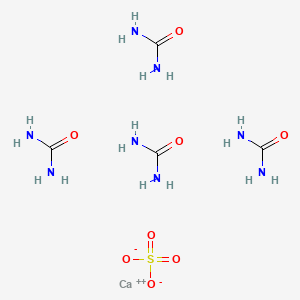

C4H16CaN8O8S |

分子量 |

376.37 g/mol |

IUPAC 名称 |

calcium;urea;sulfate |

InChI |

InChI=1S/4CH4N2O.Ca.H2O4S/c4*2-1(3)4;;1-5(2,3)4/h4*(H4,2,3,4);;(H2,1,2,3,4)/q;;;;+2;/p-2 |

InChI 键 |

XKDHSSVYYAGQDQ-UHFFFAOYSA-L |

规范 SMILES |

C(=O)(N)N.C(=O)(N)N.C(=O)(N)N.C(=O)(N)N.[O-]S(=O)(=O)[O-].[Ca+2] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-chloro-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12674503.png)

![[(6-Amino-1,3,5-triazine-2,4-diyl)dinitrilo]tetrakismethanol](/img/structure/B12674519.png)